
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with appropriate amines under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products. Safety measures are implemented to handle the highly reactive fluorinated intermediates and to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.
Reduction: Reduction reactions can yield different fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated compounds.
Scientific Research Applications
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems and for developing fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
78650-56-3 |
|---|---|
Molecular Formula |
C6H7F8N |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine |
InChI |
InChI=1S/C6H7F8N/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4,15H,1-2H2 |
InChI Key |
CFVFZRMYKBQBFC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)NCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



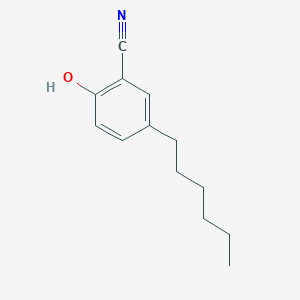

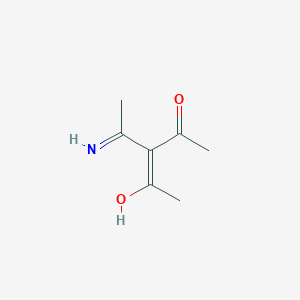
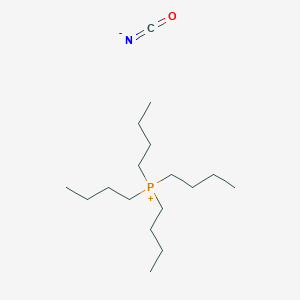

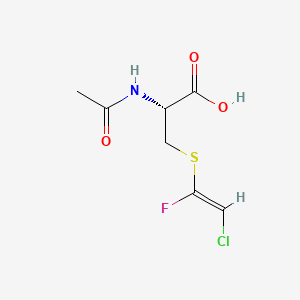
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

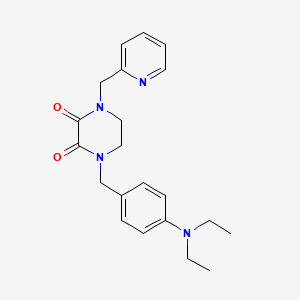
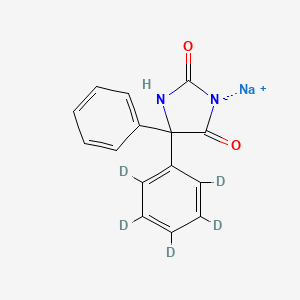
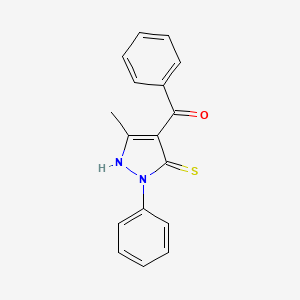

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
